3-Isopropyl-1-methyl-1H-indole
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Overview
Description
3-Isopropyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their aromatic properties and are prevalent in various biological systems, including amino acids like tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Isopropyl-1-methyl-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be chosen to introduce the isopropyl and methyl groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that allow for efficient and high-yield production. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
Scientific Research Applications
3-Isopropyl-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects . For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the isopropyl group, which can affect its chemical reactivity and biological activity.
3-Isopropylindole: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-Isopropyl-1-methyl-1H-indole is unique due to the presence of both isopropyl and methyl groups, which can enhance its chemical stability and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)11-8-13(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChI Key |
DBSCJCSYAJNLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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